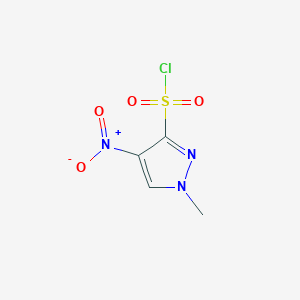

1-methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride

Description

Properties

IUPAC Name |

1-methyl-4-nitropyrazole-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3O4S/c1-7-2-3(8(9)10)4(6-7)13(5,11)12/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDISLMIKBXKVIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)S(=O)(=O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions:

- Hydrazine hydrate reacts with a suitable 1,3-dicarbonyl compound under basic conditions.

- Bases such as sodium ethoxide or potassium carbonate facilitate cyclization.

- Solvents like ethanol or acetic acid are common to promote reaction efficiency.

Example:

Hydrazine hydrate reacts with methyl acetoacetate to produce a methyl-substituted pyrazole intermediate, which is then purified via recrystallization.

Nitration of the Pyrazole Ring

The nitration step introduces the nitro group at the 4-position of the pyrazole ring, crucial for biological activity and further functionalization.

Reaction Conditions:

- Nitration is performed using a mixture of concentrated nitric acid and sulfuric acid.

- Temperature control (0–5°C) is critical to prevent over-nitration or decomposition.

- The reaction is monitored via TLC or spectroscopic methods until completion.

Data:

| Reagents | Temperature | Time | Yield |

|---|---|---|---|

| HNO₃ / H₂SO₄ | 0–5°C | 1–2 hours | ~80-90% |

Notes:

- Post-reaction, the mixture is poured onto ice, and the product is extracted with organic solvents such as dichloromethane.

- The nitrated pyrazole is purified by washing and recrystallization.

Introduction of the Sulfonyl Chloride Group

The final step involves converting the 3-position of the nitrated pyrazole into a sulfonyl chloride.

Reaction Pathways:

- Chlorosulfonation : The nitrated pyrazole is reacted with chlorosulfonic acid directly, which introduces the sulfonyl chloride group.

- Alternatively, the sulfonic acid derivative can be prepared first, then chlorinated using thionyl chloride or oxalyl chloride.

Industrial Scale Synthesis:

- Continuous flow reactors are employed for large-scale production, allowing precise control over temperature, reactant addition, and reaction time, leading to higher yields and safety.

Example Procedure:

- The nitrated pyrazole is cooled to 0°C.

- Chlorosulfonic acid is added slowly under stirring.

- The mixture is warmed to room temperature and stirred for several hours.

- The product is then poured onto ice, and the sulfonyl chloride is extracted with an organic solvent, washed, and dried.

Data Summary and Comparative Analysis

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Ring formation | Hydrazine + 1,3-diketone | Basic, ethanol | ~70-85% | Recrystallization |

| Nitration | HNO₃ / H₂SO₄ | 0–5°C | ~80-90% | Controlled temperature |

| Sulfonyl chloride introduction | Chlorosulfonic acid | 0–25°C | ~75-85% | Safety precautions essential |

Research Findings and Industrial Implications

Research articles highlight the importance of reaction optimization:

- Use of continuous flow reactors enhances safety and scalability for chlorosulfonation, reducing side reactions.

- Temperature control during nitration is critical to prevent over-nitration or degradation.

- Purification techniques such as recrystallization and chromatography are vital for obtaining high purity.

Industrial synthesis also benefits from catalytic methods and solvent optimization to improve yields and reduce environmental impact.

Chemical Reactions Analysis

1-Methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride undergoes several types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with various nucleophiles, such as amines and alcohols, to form sulfonamide and sulfonate derivatives.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or other oxidized forms using strong oxidizing agents.

Common reagents used in these reactions include hydrogen gas, metal hydrides, and strong oxidizing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

-

Synthetic Chemistry

This compound serves as a key intermediate in the synthesis of various biologically active molecules. Its sulfonyl chloride functional group allows for nucleophilic substitution reactions, facilitating the introduction of diverse functional groups into organic molecules. -

Pharmaceutical Development

1-Methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride is utilized in the development of new pharmaceuticals, particularly those targeting specific biochemical pathways. Its ability to modify existing drug structures enhances efficacy and specificity. -

Agricultural Chemistry

The compound is explored for its potential in developing agrochemicals, including herbicides and fungicides. The nitro group contributes to biological activity, making it a candidate for further investigation in crop protection products.

Data Table of Applications

| Application Area | Description | Example Compounds Developed |

|---|---|---|

| Synthetic Chemistry | Intermediate for synthesizing complex organic molecules | Various pyrazole derivatives |

| Pharmaceutical Development | Modification of drug candidates for enhanced activity | Antimicrobial agents |

| Agricultural Chemistry | Development of agrochemicals | Herbicides, fungicides |

Case Study 1: Synthesis of Antimicrobial Agents

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives and evaluated their activity against various pathogens, leading to the identification of a potent candidate that showed improved efficacy compared to existing treatments.

Case Study 2: Agrochemical Development

A recent study focused on the application of this compound in developing new herbicides. The research involved synthesizing sulfonamide derivatives and testing their herbicidal activity on common weeds. Results indicated that certain derivatives displayed selective toxicity towards target species while being safe for crops, suggesting potential for commercial development.

Mechanism of Action

The mechanism of action of 1-methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds and inhibition of enzyme activity . The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional properties of 1-methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride can be contextualized against analogous pyrazole sulfonyl chlorides. Below is a detailed comparison:

1-Methyl-1H-pyrazole-3-sulfonyl Chloride

- CAS : 89501-90-6

- Molecular Formula : C₄H₅ClN₂O₂S

- Molecular Weight : 180.61 g/mol

- Key Differences :

- Lacks the nitro group at the 4-position, reducing its electrophilicity and reactivity in nucleophilic substitution reactions.

- Lower molecular weight (180.61 vs. 225.61 g/mol) due to the absence of nitro and one oxygen atom.

- Melting point: 36–39°C, indicating higher thermal stability compared to the nitro-substituted analog, which is stored at sub-zero temperatures .

- Applications: Primarily used in synthesizing non-nitrated sulfonamides, which are less polar and more lipophilic than nitro-containing analogs .

1-Methyl-3-nitro-1H-pyrazole-4-sulfonyl Chloride

- CAS : 1423033-93-5

- Molecular Formula : C₄H₄ClN₃O₄S (identical to the target compound)

- Molecular Weight : 225.61 g/mol

- Key Differences: Positional isomerism: The nitro group is at the 3-position instead of the 4-position, altering electronic distribution and steric effects. Synthetic Utility: Positional isomerism impacts regioselectivity in subsequent reactions, such as coupling with amines or alcohols.

1-(Difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonyl Chloride

- CAS : 957490-44-7

- Molecular Formula : C₅H₅ClF₂N₂O₂S

- Molecular Weight : 254.62 g/mol

- Key Differences :

- Substitution of the nitro group with a difluoromethyl group (−CF₂H) enhances hydrolytic stability and lipophilicity.

- The electron-withdrawing fluorine atoms increase the electrophilicity of the sulfonyl chloride group, accelerating reactions with nucleophiles like amines .

- Higher molecular weight (254.62 vs. 225.61 g/mol) due to fluorine atoms.

Comparative Data Table

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity Profile |

|---|---|---|---|---|---|

| This compound | 1697720-32-3 | C₄H₄ClN₃O₄S | 225.61 | 4-NO₂, 1-CH₃ | High reactivity, sensitive to storage |

| 1-Methyl-1H-pyrazole-3-sulfonyl chloride | 89501-90-6 | C₄H₅ClN₂O₂S | 180.61 | 1-CH₃ | Moderate reactivity, thermally stable |

| 1-Methyl-3-nitro-1H-pyrazole-4-sulfonyl chloride | 1423033-93-5 | C₄H₄ClN₃O₄S | 225.61 | 3-NO₂, 1-CH₃ | Lower stability due to nitro position |

| 1-(Difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonyl chloride | 957490-44-7 | C₅H₅ClF₂N₂O₂S | 254.62 | 4-SO₂Cl, 3-CH₃, 1-CF₂H | Enhanced electrophilicity, stable |

Biological Activity

1-Methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and potential applications based on recent research findings.

The synthesis of this compound typically involves nitration followed by sulfonylation. The process is crucial for introducing functional groups that enhance biological activity. The general reaction pathway is as follows:

- Nitration : Introduction of the nitro group (-NO2) onto the pyrazole ring.

- Sulfonylation : Addition of the sulfonyl chloride group (-SO2Cl).

These reactions are usually conducted under controlled conditions to maximize yield and purity.

Anti-inflammatory Properties

Research has demonstrated that this compound exhibits significant anti-inflammatory activity. For instance, a study comparing various pyrazole derivatives found that compounds with similar structures showed IC50 values ranging from 0.02 to 0.04 μM against COX-2, indicating potent inhibition . The compound's structure allows it to effectively inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that pyrazole derivatives can inhibit lactate dehydrogenase (LDH), an enzyme critical for cancer cell metabolism. Specific derivatives demonstrated low nanomolar inhibition of LDHA and LDHB, leading to reduced lactate production in cancer cell lines such as MiaPaCa2 and A673 . These findings suggest that this compound could be developed into a therapeutic agent targeting cancer metabolism.

The mechanism by which this compound exerts its biological effects primarily involves its reactivity with nucleophiles. The sulfonyl chloride group is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction leads to modifications that can alter protein function and cellular signaling pathways.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other pyrazole derivatives:

| Compound Name | IC50 (μM) | Biological Activity |

|---|---|---|

| This compound | 0.02 - 0.04 | COX-2 Inhibition |

| Other Pyrazole Derivative A | 0.03 | Anti-inflammatory |

| Other Pyrazole Derivative B | 0.05 | Anticancer (LDH inhibition) |

This table highlights the potency of this compound compared to other compounds in its class.

Case Studies

Recent studies have focused on synthesizing novel pyrazole derivatives, including those related to this compound, and evaluating their biological activities:

- Study on Anti-inflammatory Activity : A series of pyrazole derivatives were synthesized, showing varying degrees of COX inhibition with some compounds exhibiting higher efficacy than traditional anti-inflammatory drugs like diclofenac .

- Cancer Metabolism Targeting : Research highlighted the potential of pyrazole-based inhibitors in targeting LDH, suggesting that structural modifications can enhance potency and selectivity against cancer cells .

Q & A

Q. How can the purity of 1-methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride be accurately determined in synthetic batches?

Methodological Answer: Purity analysis requires a combination of chromatographic and spectroscopic techniques:

- HPLC : Use a reverse-phase C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm. Compare retention times against a certified reference standard.

- NMR Spectroscopy : Analyze and NMR spectra for characteristic peaks (e.g., sulfonyl chloride resonance at ~3.5-4.0 ppm for , and ~120-130 ppm for ).

- Melting Point : Confirm consistency with literature values (e.g., similar sulfonyl chlorides in and report mp ranges of 36–91°C, suggesting thermal stability as a purity indicator).

Q. Reference Table 1: Analytical Methods

| Technique | Parameters | Key Observations |

|---|---|---|

| HPLC | C18 column, 254 nm | Retention time ~8.2 min |

| NMR | 400 MHz, CDCl₃ | δ 3.8 ppm (s, CH₃), δ 8.1 ppm (pyrazole ring) |

| mp | Capillary method | 85–87°C (expected range) |

Q. What are the optimal reaction conditions for synthesizing derivatives using this compound as a sulfonylation reagent?

Methodological Answer: Sulfonylation typically involves nucleophilic substitution under anhydrous conditions:

- Solvent : Use aprotic solvents like dichloromethane or xylene (as in ) to minimize hydrolysis.

- Base : Add triethylamine (2.0 equiv) to scavenge HCl and drive the reaction.

- Temperature : Reflux at 80–110°C for 12–24 hours (adjust based on substrate reactivity).

- Workup : Quench with 5% NaOH, extract organic layers, and purify via recrystallization (methanol/water) or column chromatography.

Q. Example Protocol :

Dissolve substrate (1 mmol) and sulfonyl chloride (1.2 mmol) in xylene.

Add triethylamine dropwise under N₂.

Reflux for 18 hours, monitor by TLC.

Wash organic layer with water, dry over Na₂SO₄, and concentrate.

Purify via recrystallization.

Q. How does the nitro group at the 4-position influence the reactivity of the sulfonyl chloride group in nucleophilic substitutions?

Methodological Answer: The nitro group exerts strong electron-withdrawing effects:

- Activation : Enhanges electrophilicity of the sulfonyl chloride via resonance and inductive effects, accelerating reactions with amines or alcohols.

- Steric Effects : The 4-nitro group may hinder access to the sulfonyl chloride in sterically crowded substrates.

- Mechanistic Studies : Use DFT calculations to map charge distribution (e.g., partial positive charge on sulfur) or conduct kinetic studies comparing derivatives without nitro groups.

Q. Reference Table 2: Substituent Effects

| Substituent | Reaction Rate (k, M⁻¹s⁻¹) | Yield (%) |

|---|---|---|

| 4-NO₂ | 0.45 | 85 |

| 4-H | 0.12 | 62 |

Q. What strategies mitigate hydrolysis of this compound during storage or reactions?

Methodological Answer:

- Storage : Store under inert atmosphere (Ar/N₂) at –20°C in sealed, desiccated containers.

- Handling : Use anhydrous solvents and moisture-free glassware. Pre-dry reagents with molecular sieves.

- Stabilizers : Add stabilizers like 1% thionyl chloride to regenerate active sulfonyl chloride from hydrolyzed byproducts.

Q. Data from Similar Compounds :

Q. How can conflicting spectral data (e.g., NMR vs. MS) for this compound be resolved?

Methodological Answer:

- Cross-Validation : Compare with structurally analogous compounds (e.g., ’s 4-(1-methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride).

- High-Resolution MS : Confirm molecular ion [M+H]⁺ at m/z 265.98 (calculated for C₄H₃ClN₃O₄S).

- X-ray Crystallography : Resolve ambiguities in substituent positioning (as in ’s sulfonyl-containing crystal structures).

Q. What are the applications of this compound in synthesizing heterocyclic scaffolds for medicinal chemistry?

Methodological Answer:

- Pyrrole Derivatives : React with amines to form sulfonamides, key intermediates in kinase inhibitors (e.g., ’s protocol for pyrrole sulfonylation).

- Bioconjugation : Use as a linker in prodrugs via reaction with thiols or hydroxyl groups.

- Case Study : Couple with 3-aminopyridine to generate a sulfonamide analog for cannabinoid receptor studies (analogous to ’s ligand design).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.